molecular formula C8H10O3 B12592358 (6-Oxocyclohex-3-en-1-yl)acetic acid CAS No. 503177-31-9

(6-Oxocyclohex-3-en-1-yl)acetic acid

Cat. No.: B12592358
CAS No.: 503177-31-9
M. Wt: 154.16 g/mol
InChI Key: YGRIPJFZZNDALK-UHFFFAOYSA-N
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Description

(6-Oxocyclohex-3-en-1-yl)acetic acid is a bicyclic carboxylic acid characterized by a cyclohexene ring substituted with an oxo group at position 6 and an acetic acid moiety at position 1. Its molecular formula is C₈H₁₀O₃, with a molecular weight of 154.16 g/mol. The compound features a conjugated enone system (α,β-unsaturated ketone), which imparts reactivity in cycloaddition and nucleophilic addition reactions . This structure is relevant in organic synthesis, particularly as a precursor for pharmaceuticals or agrochemicals.

Properties

CAS No.

503177-31-9

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

2-(6-oxocyclohex-3-en-1-yl)acetic acid

InChI

InChI=1S/C8H10O3/c9-7-4-2-1-3-6(7)5-8(10)11/h1-2,6H,3-5H2,(H,10,11)

InChI Key

YGRIPJFZZNDALK-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC(=O)C1CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Oxocyclohex-3-en-1-yl)acetic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of cyclohexanone with acetic anhydride in the presence of a catalyst can yield the desired product. Another method involves the use of dimethyl amino pyridine (DMAP) as a catalyst to facilitate the rearrangement of enol esters to the final triketone molecule .

Industrial Production Methods

Industrial production of (6-Oxocyclohex-3-en-1-yl)acetic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(6-Oxocyclohex-3-en-1-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (6-Oxocyclohex-3-en-1-yl)acetic acid can yield cyclohexane-1,3-dione derivatives, while reduction can produce cyclohexanol derivatives.

Scientific Research Applications

(6-Oxocyclohex-3-en-1-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (6-Oxocyclohex-3-en-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a nitric oxide donor, releasing nitric oxide in the presence of glutathione (GSH) and glutathione S-transferase (GSTπ). This activity can lead to antiproliferative and anti-metastatic effects, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Solubility (Water) pKa Reactivity Highlights
(6-Oxocyclohex-3-en-1-yl)acetic acid C₈H₁₀O₃ 154.16 Moderate ~3.5–4.0 Conjugate addition, Diels-Alder
6-Benzoylcyclohex-3-ene-1-carboxylic acid C₁₄H₁₄O₃ 230.26 Low ~4.2 Electrophilic substitution
Acetic acid C₂H₄O₂ 60.05 High ~2.5 Acid-base reactions, esterification

Biological Activity

(6-Oxocyclohex-3-en-1-yl)acetic acid, also known by its CAS number 503177-31-9, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Formula: C9H10O3
Molecular Weight: 166.17 g/mol
IUPAC Name: (6-Oxocyclohex-3-en-1-yl)acetic acid

The biological activity of (6-Oxocyclohex-3-en-1-yl)acetic acid is primarily attributed to its structural features, which allow it to interact with various biological targets:

  • Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.
  • Antimicrobial Properties: Preliminary studies suggest that it exhibits antibacterial activity against various pathogens, possibly through disruption of bacterial cell membranes or interference with metabolic processes.
  • Anticancer Activity: Research indicates that derivatives of compounds with similar structures can disrupt microtubule dynamics, leading to antiproliferative effects in cancer cells.

Antimicrobial Activity

A study investigating the antibacterial effects of acetic acid derivatives showed that compounds with similar structures to (6-Oxocyclohex-3-en-1-yl)acetic acid exhibited significant antibacterial properties against common pathogens. The minimum inhibitory concentration (MIC) values were reported as follows:

PathogenMIC (mg/L)
Staphylococcus aureus256
Escherichia coli128
Pseudomonas aeruginosa64

These results indicate that (6-Oxocyclohex-3-en-1-yl)acetic acid could be a candidate for further development as an antibacterial agent.

Anticancer Potential

Research into compounds similar to (6-Oxocyclohex-3-en-1-yl)acetic acid has revealed their potential as anticancer agents. For instance, derivatives have shown effective inhibition of cancer cell lines such as HepG2 and A549, with IC50 values indicating significant antiproliferative activity.

CompoundCell LineIC50 (µM)
Compound AHepG213.4
Compound BA54915.8

These findings suggest that (6-Oxocyclohex-3-en-1-yl)acetic acid may also possess similar anticancer properties.

Case Studies

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, the effectiveness of (6-Oxocyclohex-3-en-1-yl)acetic acid was tested against biofilm-forming bacteria associated with burn wounds. The study demonstrated that the compound significantly inhibited biofilm formation at concentrations as low as 0.31%, indicating its potential application in treating infections in burn patients.

Case Study 2: Anticancer Activity Assessment

Another study focused on the anticancer properties of compounds related to (6-Oxocyclohex-3-en-1-yl)acetic acid. The results showed that these compounds effectively induced apoptosis in cancer cells through the activation of caspase pathways, suggesting a mechanism for their anticancer activity.

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